molecular formula C15H8Cl2FNO B12415389 Quinoxyfen-d4

Quinoxyfen-d4

Cat. No.: B12415389
M. Wt: 312.2 g/mol
InChI Key: WRPIRSINYZBGPK-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxyfen-d4 involves the incorporation of deuterium atoms into the Quinoxyfen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of specific hydrogen atoms in the Quinoxyfen molecule using deuterated solvents like deuterated chloroform or methanol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Quinoxyfen-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield deuterated hydroquinoline compounds .

Scientific Research Applications

Quinoxyfen-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Quinoxyfen .

Properties

Molecular Formula

C15H8Cl2FNO

Molecular Weight

312.2 g/mol

IUPAC Name

5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline

InChI

InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D

InChI Key

WRPIRSINYZBGPK-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F

Origin of Product

United States

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